N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, difluorophenyl group, and a hydroxypyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide typically involves the following steps:
Formation of the Cyano Group:
Difluorophenyl Group Introduction: The difluorophenyl group is often introduced via electrophilic aromatic substitution reactions using difluorobenzene derivatives.
Hydroxypyridine Carboxamide Formation: The hydroxypyridine carboxamide moiety is synthesized through amide bond formation reactions, typically involving the reaction of a hydroxypyridine derivative with an appropriate carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide
- N-[Cyano-(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-8-3-4-9(10(16)6-8)11(7-17)19-14(21)13-12(20)2-1-5-18-13/h1-6,11,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLLCJSOCXFGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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